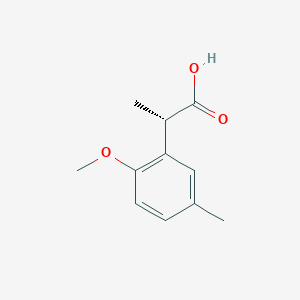
(2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid, also known as o-desmethyltramadol, is a synthetic compound that has been studied for its potential as a pain reliever. It is a metabolite of tramadol, a commonly used opioid analgesic.
Wirkmechanismus
(2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, which leads to a decrease in the transmission of pain signals. It also increases the release of dopamine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids. It can cause respiratory depression, sedation, and constipation. It may also lead to tolerance and dependence with long-term use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, its potential for abuse and dependence may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid. One area of interest is its potential as a pain reliever. Further studies could investigate its efficacy and safety compared to other opioids. Another area of interest is its potential as an antidepressant and anxiolytic. Studies could investigate its effects on mood and anxiety in animal models and humans. Additionally, studies could investigate the potential for abuse and dependence with long-term use.
Synthesemethoden
The synthesis of (2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid involves the reduction of tramadol using sodium borohydride. This reaction yields (2S)-2-(2-Methoxy-5-methylphenyl)propanoic acidramadol, which is then oxidized using potassium permanganate to produce this compound. The purity of the final product can be improved using recrystallization.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid has been studied for its potential as a pain reliever. It has been shown to have a higher affinity for the mu-opioid receptor than tramadol, which may make it more effective at reducing pain. It has also been studied for its potential as an antidepressant and anxiolytic.
Eigenschaften
IUPAC Name |
(2S)-2-(2-methoxy-5-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-10(14-3)9(6-7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKUQSJXUEQSQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2730965.png)
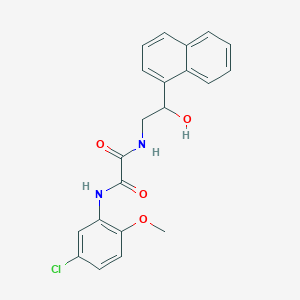
![4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2730968.png)
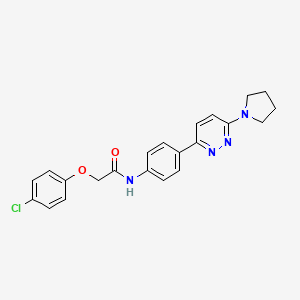



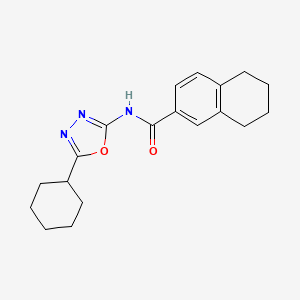
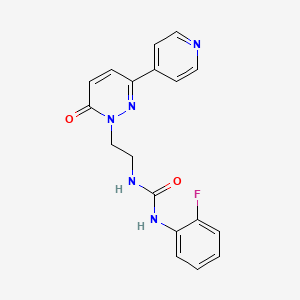
![3-Methyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2730977.png)
![5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine](/img/structure/B2730980.png)
![7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2730981.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone](/img/structure/B2730984.png)